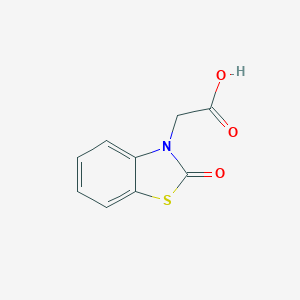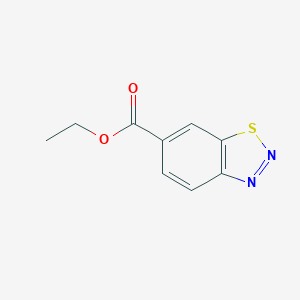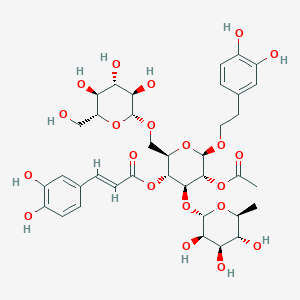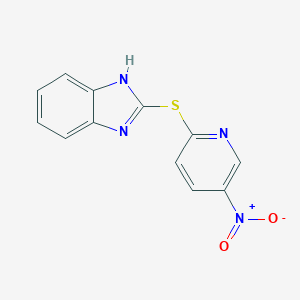
2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications in various fields, such as medicinal chemistry and organic synthesis. This compound has a unique molecular structure that makes it an ideal candidate for several research applications.
Mécanisme D'action
The mechanism of action of 2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole is not fully understood. However, it has been suggested that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been suggested that this compound exhibits anti-inflammatory and anti-microbial activity by inhibiting the production of pro-inflammatory cytokines and disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole are still being studied. However, it has been shown to exhibit potent anti-tumor activity against various cancer cell lines. It has also been shown to possess anti-inflammatory and anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole in lab experiments include its potent anti-tumor, anti-inflammatory, and anti-microbial properties. It is also a versatile compound that can be used as a building block for the synthesis of other compounds. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole. One direction is to further study its mechanism of action and potential toxicity. Another direction is to explore its potential applications in other fields, such as materials science and environmental science. Additionally, researchers can explore the synthesis of new compounds using 2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole as a building block.
Méthodes De Synthèse
2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 5-nitropyridine-2-thiol with o-phenylenediamine in the presence of a catalyst such as zinc chloride. This reaction yields 2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole in good yields.
Applications De Recherche Scientifique
2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole has several scientific research applications, including medicinal chemistry and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit potent anti-tumor activity against various cancer cell lines. It has also been shown to possess anti-inflammatory and anti-microbial properties. In organic synthesis, this compound can be used as a building block for the synthesis of other compounds.
Propriétés
Numéro CAS |
79134-13-7 |
|---|---|
Nom du produit |
2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole |
Formule moléculaire |
C12H8N4O2S |
Poids moléculaire |
272.28 g/mol |
Nom IUPAC |
2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C12H8N4O2S/c17-16(18)8-5-6-11(13-7-8)19-12-14-9-3-1-2-4-10(9)15-12/h1-7H,(H,14,15) |
Clé InChI |
VNSVXIFNTLTYDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=NC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)SC3=NC=C(C=C3)[N+](=O)[O-] |
Autres numéros CAS |
79134-13-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B183325.png)
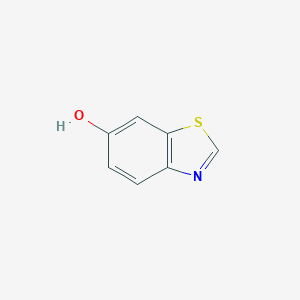
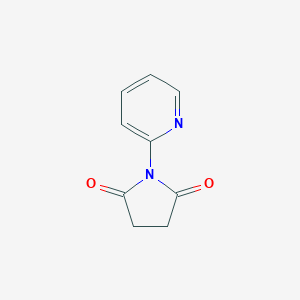
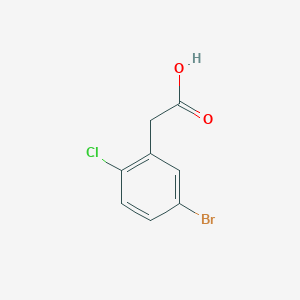
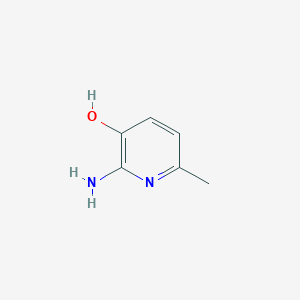
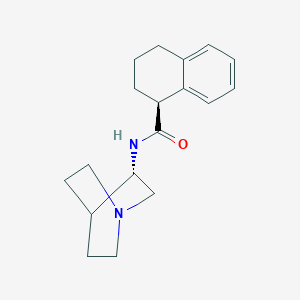
![N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline](/img/structure/B183337.png)

![4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B183339.png)

